molecular formula C12H15N5 B11928360 4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine

4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine

Cat. No.: B11928360
M. Wt: 229.28 g/mol
InChI Key: AHMDEKFJMIDNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a dimethylamino group attached to the pyrimidine ring and a benzene ring substituted with two amino groups. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine typically involves the reaction of 4,6-dichloropyrimidine with 4-(dimethylamino)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It serves as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine: This compound shares a similar pyrimidine structure but with different substituents.

    4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Another pyrimidine derivative with distinct functional groups.

Uniqueness

4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine is unique due to its specific substitution pattern and the presence of both dimethylamino and amino groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

4-[6-(dimethylamino)pyrimidin-4-yl]benzene-1,2-diamine

InChI

InChI=1S/C12H15N5/c1-17(2)12-6-11(15-7-16-12)8-3-4-9(13)10(14)5-8/h3-7H,13-14H2,1-2H3

InChI Key

AHMDEKFJMIDNQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC(=C1)C2=CC(=C(C=C2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.